For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Praseodymium Oxide
Praseodymium oxide is a fascinating rare earth metal oxide that exhibits a variety of crystal structures and stoichiometries, each with unique properties that make it a material of significant interest in catalysis, electronics, and ceramics. This guide provides a detailed overview of the crystal structures and lattice parameters of the most common praseodymium oxides, the experimental methods used for their characterization, and the relationships between their different phases.
Overview of Praseodymium Oxide Phases
Praseodymium can exist in multiple oxidation states, primarily +3 and +4, leading to a range of oxide compounds. The most stable and well-characterized of these are praseodymium(III) oxide (Pr₂O₃), praseodymium(III,IV) oxide (Pr₆O₁₁), and praseodymium(IV) oxide (PrO₂). The Pr-O system is known for its complexity, featuring a homologous series of intermediate phases (PrₙO₂ₙ₋₂) that exist under specific temperature and oxygen pressure conditions.[1][2] The most stable form at ambient temperature and pressure is Pr₆O₁₁, which has a dark brown color.[3][4] Pr₂O₃ is typically a light green solid, while PrO₂ is a dark brownish crystal.[5][6]
Crystal Structures and Lattice Parameters
The crystallographic data for the primary praseodymium oxide phases are summarized below. These materials exhibit significant polymorphism, with their crystal structure being highly dependent on the method of preparation and the thermal history of the sample.
Praseodymium(III,IV) Oxide (Pr₆O₁₁)
Pr₆O₁₁ is the most stable oxide of praseodymium under ambient conditions.[3] It has a cubic fluorite-type structure and is considered an oxygen-deficient form of PrO₂, with praseodymium ions in a mixed Pr(III) and Pr(IV) valence state.[3][7] This mixed-valence character is key to its catalytic activity.[3] While the cubic phase is most common, other polymorphs have been identified.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |
| Cubic | Fm-3m (225) | 5.46(7) | 5.46(7) | 5.46(7) | 90 | 90 | 90 | [7] |
| Monoclinic | P2₁/c (14) | 12.157 | 6.968 | 13.418 | 90 | 99.99 | 90 | [8] |
| Triclinic | P-1 (2) | 6.974 | 6.974 | 12.175 | 90.03 | 90.03 | 90 | [9] |
Note: The lattice parameter of the cubic phase can vary with calcination temperature, ranging from 5.494 Å at 400°C to 5.461 Å at 500°C.[10][11]
Praseodymium(III) Oxide (Pr₂O₃)
Pr₂O₃, or praseodymia, is known to crystallize in several different structures, with the hexagonal (A-type) and cubic (C-type) forms being the most commonly cited.[5][12]
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Common Name | Reference(s) |
| Cubic | Ia-3 (206) | 11.24 | 11.24 | 11.24 | 90 | 90 | 90 | C-type (Bixbyite) | [5][13] |
| Trigonal/Hexagonal | P-3m1 (164) | 3.86 | 3.86 | 6.08 | 90 | 90 | 120 | A-type | [14][15] |
| Monoclinic | C2/m (12) | 7.568 | 7.568 | 9.138 | 90 | 90 | 90 | B-type | [16] |
Praseodymium(IV) Oxide (PrO₂)
PrO₂ adopts a cubic fluorite crystal structure, similar to other lanthanide dioxides.[17][18]
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |
| Cubic | Fm-3m (225) | 5.393 | 5.393 | 5.393 | 90 | 90 | 90 | [6][17] |
Experimental Protocols for Characterization
The determination of the crystal structure and lattice parameters of praseodymium oxides relies on a combination of synthesis and analytical techniques.
Synthesis Methods
The properties of praseodymium oxide nanoparticles, including their crystal structure and lattice parameters, are highly dependent on the synthesis route and subsequent heat treatment.[3]
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Calcination: This is a widely used solid-state method. Typically, a precursor such as praseodymium nitrate (Pr(NO₃)₃·6H₂O) or praseodymium hydroxide (Pr(OH)₃) is heated at high temperatures (often above 500°C) in air.[3] This process thermally decomposes the precursor to yield the crystalline oxide, most commonly Pr₆O₁₁.[3]
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Precipitation: This method involves the precipitation of a praseodymium salt from a solution, followed by calcination to form the oxide. The choice of precipitating agent can influence the morphology of the final product.[19]
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Sol-Gel Method: This technique allows for the synthesis of nanoparticles with controlled size and morphology. It involves the formation of a sol (a colloidal suspension of solid particles) and its subsequent gelation.[10]
Structural Analysis: X-ray Diffraction (XRD)
X-ray diffraction is the cornerstone technique for identifying the crystalline phases and determining the structural parameters of praseodymium oxides.
-
Principle: XRD operates on the principle of Bragg's Law (nλ = 2d sinθ), where the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice produces a diffraction pattern. This pattern is a fingerprint of the crystal structure.
-
Experimental Workflow:
-
Sample Preparation: A fine powder of the praseodymium oxide is prepared and mounted on a sample holder. For thin films, the substrate is mounted on a goniometer.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD) to identify the crystalline phases present.[7][19]
-
Rietveld Refinement: For detailed structural analysis, the Rietveld method is employed. This is a powerful technique that fits a calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, atomic positions, crystallite size, and lattice strain with high precision.[11][20]
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The following diagram illustrates the general workflow for the synthesis and structural characterization of praseodymium oxide.
Phase Transitions and Relationships
The praseodymium oxide-oxygen system is dynamic, with phase transitions occurring as a function of temperature and oxygen partial pressure. High-temperature X-ray diffraction is an invaluable tool for studying these transformations in situ.[1][21] For instance, under heating, the stable Pr₆O₁₁ can be reduced to other phases. The catalytic activity for methane oxidation and NO reduction has been observed to begin around 450–500 °C, which corresponds to the temperature at which Pr₆O₁₁ starts to transform into the next oxygen-depleted phase, Pr₇O₁₂.[22] These phase relationships are critical for applications in catalysis, where the ability of the material to release and incorporate lattice oxygen is key.
The logical relationship between the main praseodymium oxide phases can be visualized as a function of oxygen content and oxidation state.
References
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- 17. mp-1302: PrO2 (cubic, Fm-3m, 225) [legacy.materialsproject.org]
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